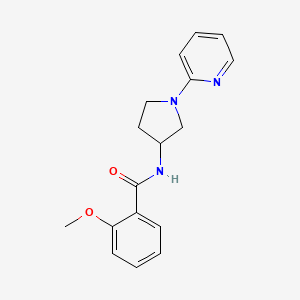![molecular formula C18H17ClN2O2S B2937723 (E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-58-6](/img/structure/B2937723.png)
(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . Benzamides and their derivatives have been widely used in medical, industrial, biological and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Scientific Research Applications
CEETB has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CEETB is in the field of organic electronics. CEETB has been used as a building block for the synthesis of organic semiconductors due to its favorable electronic properties.
CEETB has also been studied for its potential applications as a fluorescent probe for the detection of metal ions. The compound has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Mechanism of Action
The mechanism of action of CEETB is not fully understood. However, studies have suggested that the compound interacts with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CEETB has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound has antioxidant properties and can protect cells from oxidative stress. CEETB has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of CEETB is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. However, one of the limitations of CEETB is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on CEETB. One of the potential applications of CEETB is in the development of new organic semiconductors with improved electronic properties. CEETB can also be further studied for its potential applications in the field of metal ion detection.
Conclusion:
In conclusion, CEETB is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using simple and readily available reagents and has been shown to exhibit various biochemical and physiological effects. Further research on CEETB can lead to the development of new materials and technologies with improved properties.
Synthesis Methods
The synthesis of CEETB involves the reaction of 4-ethoxy-3-ethylbenzenethiol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to obtain the desired product. This method has been reported in various scientific publications.
properties
IUPAC Name |
3-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)9-6-10-15(16)24-18(21)20-17(22)12-7-5-8-13(19)11-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDWCXHFOHBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)


![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)


![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
